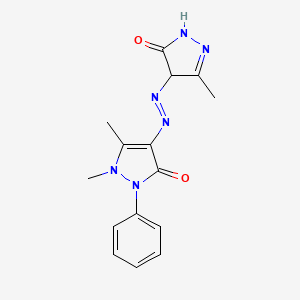
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazolone core, followed by the introduction of the diazenyl group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the diazenyl group to amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. Additionally, the pyrazolone core may interact with various proteins and enzymes, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1,3-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Differing by the position of methyl groups, which can affect its chemical reactivity and biological activity.
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-thione:
1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-amine: Containing an amine group, which can influence its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
78439-24-4 |
|---|---|
Molekularformel |
C15H16N6O2 |
Molekulargewicht |
312.33 g/mol |
IUPAC-Name |
1,5-dimethyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H16N6O2/c1-9-12(14(22)19-16-9)17-18-13-10(2)20(3)21(15(13)23)11-7-5-4-6-8-11/h4-8,12H,1-3H3,(H,19,22) |
InChI-Schlüssel |
RTRROIUHWKBNRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C1N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


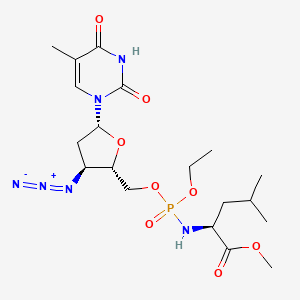


![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

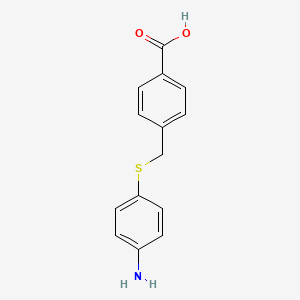
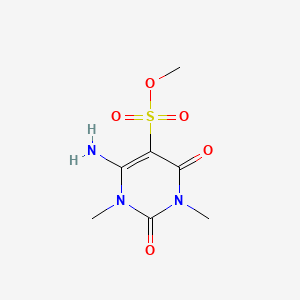




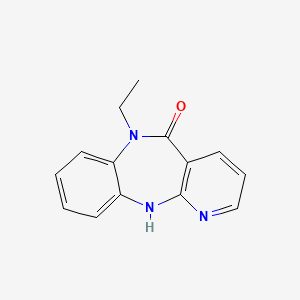
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

